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Compound of Interest

Compound Name: Ethyl 1,3-dithiane-2-carboxylate

Cat. No.: B1293825

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
1,3-dithiane-2-carboxylate, a versatile building block in organic synthesis. The document
presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data
in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 1,3-dithiane-2-
carboxylate.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
4.23-4.17 q 2H -O-CH2-CHs
3.40 S 1H S-CH-S
2.60 m 4H -S-CH2-CH2-CH2-S-
2.13-2.03 m 2H -CH2-CH2-CHz2-
131 t 3H -O-CH2-CHs
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Data sourced from ChemicalBook.[1]

Table 2: *C NMR Spectroscopic Data

While a specific peak list is not publicly available, the spectrum is accessible through

ChemicalBook. Based on the structure, the expected chemical shifts are in the following

ranges.

Chemical Shift (8) ppm (Predicted) Assignment

~170 C=0 (Ester)

~61 -O-CH2-CHs

~45 S-CH-S

~29 -S-CH2-CH2-CH2z-S-
~25 -CH2-CH2-CH2-
~14 -O-CH2-CHs

Table 3: Infrared (IR) Spectroscopy Data

An IR spectrum is available from the NIST WebBook. The characteristic absorption bands for

the functional groups present in Ethyl 1,3-dithiane-2-carboxylate are expected in the

following regions:

Wavenumber (cm—?)

(Expected) Intensity Functional Group
2960-2850 Medium-Strong C-H (Aliphatic)
1740-1720 Strong C=0 (Ester)
1250-1000 Strong C-O (Ester)
700-600 Medium C-S

Table 4: Mass Spectrometry (Electron lonization) Data
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miz Relative Intensity (%) Assighment

192 13.5 [M]* (Molecular lon)

121 9.1 [M - CO2Et]*

119 100.0 [M - CH2CH2S]* or [CaH7S2]*
75 6.6 [C2H50:2C]*

45 20.0 [C2H50O]*

29 10.7 [C2Hs]*

Data sourced from ChemicalBook and corroborated by NIST and PubChem data.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of Ethyl 1,3-dithiane-2-carboxylate is
dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCIs). A small amount of
tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm). The solution is then
transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: The *H NMR spectrum is recorded on a 400 MHz spectrometer. Data is
acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: The 3C NMR spectrum is typically acquired on the same instrument at
a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum to single lines
for each unique carbon atom. A larger number of scans is generally required due to the low
natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation: As Ethyl 1,3-dithiane-2-carboxylate is a liquid at room temperature,
the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/product/b1293825?utm_src=pdf-body
https://www.benchchem.com/product/b1293825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

o Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the
sample spectrum is acquired, typically over a range of 4000-400 cm~1. The final spectrum is
presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC). The
sample is volatilized in the ion source.

« lonization: Electron lonization (El) is used as the ionization method. The vaporized sample is
bombarded with a beam of electrons (typically at 70 eV), causing the molecules to ionize and
fragment.

o Mass Analysis: The resulting positively charged ions (the molecular ion and various
fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a
mass analyzer.

o Detection: A detector records the abundance of each ion, and the data is presented as a
mass spectrum, which is a plot of relative intensity versus m/z.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the spectroscopic data
of Ethyl 1,3-dithiane-2-carboxylate.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1293825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Workflow for Ethyl 1,3-dithiane-2-carboxylate
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Caption: Workflow for Spectroscopic Data Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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